[2-(Furan-2-yl)phenyl]methanamine;hydrochloride, also known as (furan-2-yl)(phenyl)methanamine hydrochloride, is a chemical compound characterized by its unique structure combining a furan ring with a phenyl group and a methanamine moiety. This compound is recognized for its potential applications in medicinal chemistry, particularly as an inhibitor of specific enzymes involved in various biological processes.
The compound's molecular formula is , with a molecular weight of approximately 209.67 g/mol. It is identified by the CAS number 53387-67-0 and has been studied for its pharmacological properties, especially in relation to human sirtuin 2 (SIRT2), which is implicated in cancer and neurodegenerative diseases .
[2-(Furan-2-yl)phenyl]methanamine;hydrochloride belongs to the class of organic compounds known as amines, specifically primary amines, due to the presence of the methanamine group. It also falls under the category of furan derivatives, which are known for their diverse biological activities.
The synthesis of [2-(Furan-2-yl)phenyl]methanamine;hydrochloride typically involves several steps, including:
The synthetic route can be optimized for yield and purity through various methods, including continuous flow reactors and advanced purification techniques such as chromatography. The typical yield reported for these reactions can range from 70% to 90%, depending on the specific conditions employed.
The molecular structure of [2-(Furan-2-yl)phenyl]methanamine;hydrochloride features a furan ring (a five-membered aromatic ring containing oxygen) attached to a phenyl group via a methanamine linkage. The structural formula can be represented as follows:
The compound exhibits distinct functional groups that contribute to its reactivity and biological activity. The presence of both the furan and phenyl groups allows for π-stacking interactions, which may be crucial in biological binding scenarios.
The compound participates in various chemical reactions typical of amines and aromatic compounds:
In laboratory settings, [2-(Furan-2-yl)phenyl]methanamine;hydrochloride has been shown to inhibit SIRT2 effectively, indicating potential applications in drug development targeting this enzyme .
The mechanism of action involves the binding of [2-(Furan-2-yl)phenyl]methanamine;hydrochloride to specific active sites on target proteins, such as SIRT2. This binding modulates enzyme activity, leading to altered cellular processes related to metabolism and gene expression.
Studies have demonstrated that derivatives of this compound exhibit varying degrees of inhibition against SIRT2, with some showing IC50 values significantly lower than established inhibitors . This suggests that structural modifications can enhance potency.
[2-(Furan-2-yl)phenyl]methanamine;hydrochloride has significant potential in pharmacology due to its ability to inhibit SIRT2, making it a candidate for research into treatments for cancer and neurodegenerative diseases. Additionally, its unique structural features make it valuable for studies in medicinal chemistry aimed at developing new therapeutic agents targeting similar pathways .
Furan-phenyl hybrid scaffolds represent a privileged structural motif in medicinal chemistry due to their versatile bioactivity and favorable physicochemical properties. The integration of the planar, electron-rich furan ring with the hydrophobic phenyl moiety creates a unique pharmacophore capable of diverse target interactions. Early applications of this scaffold focused on anti-inflammatory and antimicrobial agents, but its utility expanded significantly with the discovery of sirtuin-modulating activities. The (5-phenylfuran-2-yl)methanamine core—structurally related to [2-(furan-2-yl)phenyl]methanamine—was identified as a novel chemotype for human sirtuin 2 (SIRT2) inhibition through fluorescence-based screening. Compound 20 (4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid) emerged as an initial hit, exhibiting 63% inhibition at 100 μM, which prompted extensive structure-activity relationship (SAR) optimization [1] [3].
Table 1: Evolution of Furan-Phenyl Scaffolds in SIRT2 Inhibitor Development
Compound | Structural Feature | SIRT2 Inhibition (IC₅₀) | Key Advancement |
---|---|---|---|
AGK2 | Benzothiazole core | 17.75 μM | Early reference inhibitor |
20 | Urea linker, quinoline moiety | 35% (at 10 μM) | Initial furan-phenyl hit |
25 | Optimized urea/carboxyl groups | 2.47 μM | >7-fold potency vs. AGK2 |
SirReal2 | Rigidified benzimidazole | 0.4 μM | High potency but poor selectivity |
Critical SAR studies revealed that:
SIRT2, an NAD⁺-dependent deacetylase, regulates critical cellular processes including mitosis, autophagy, and oxidative stress responses. Its dysregulation is implicated in multiple pathologies:
Table 2: Pathological Roles of SIRT2 and Inhibitor Effects
Disease Area | SIRT2 Function | Inhibitor Impact |
---|---|---|
Brain Aging | ↑ Oxidative stress, ↓ autophagy | ↓ TOS, ↑ Beclin-1, ↑ Bcl-2/Bax ratio |
Cancer (e.g., NSCLC*) | Tubulin deacetylation → cell division | Blocked hydrophobic pocket binding |
Type II Diabetes | Insulin receptor deacetylation | Improved glucose uptake (preclinical) |
Non-small cell lung cancer |
The benzylamine-furan scaffold offers distinct advantages for SIRT2 inhibition, validated through biochemical and computational analyses:
Table 3: Key Compounds in the Benzylamine-Furan Series
Compound | R¹ (Linker) | R² (Phenyl Subst.) | SIRT2 Inhibition | cLogP |
---|---|---|---|---|
20 | Urea-quinoline | 4-COOH | 35% (10 μM) | 3.05 |
21 | Urea-phenyl | 4-COOH | 33% (10 μM) | 2.98 |
22 | Thiourea-phenyl | 4-COOH | 23% (10 μM) | 3.41 |
25 | Urea-optimized | 4-COOH | IC₅₀ = 2.47 μM | 1.63 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1